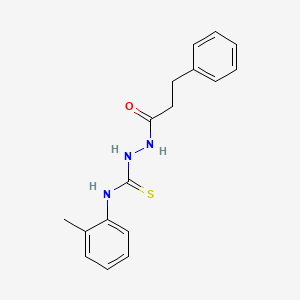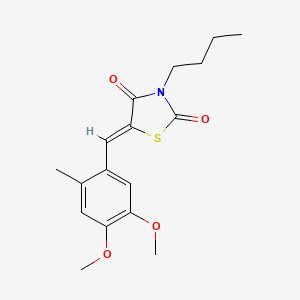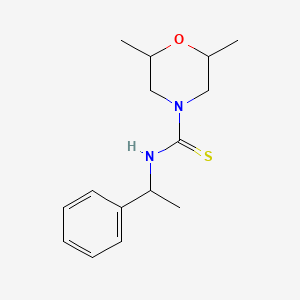
dimethyl 4-(4-biphenylyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
説明
Synthesis Analysis
The synthesis of related 1,4-dihydropyridine derivatives often involves the Hantzsch condensation reaction. For example, a derivative, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, was synthesized using p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine under microwave irradiation in solvent-free conditions, indicating a similar approach could be utilized for our compound of interest (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, as determined by crystallography, shows typical features of 1,4-dihydropyridines with distinct packing and hydrogen-bonding patterns. For instance, dimethyl 5-amino-1-methoxy-2,3-pyridinedicarboxylate exhibits hydrogen-bonded ribbons and van der Waals contacts, suggesting similar structural characteristics could be expected for the compound (Low et al., 1996).
Chemical Reactions and Properties
1,4-Dihydropyridine derivatives engage in a variety of chemical reactions, reflecting their reactivity towards different reagents and conditions. For example, the synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols highlight their antioxidant properties and the general synthetic strategies involved in their production (Wijtmans et al., 2004). Such reactions are crucial for understanding the chemical behavior of our compound.
Physical Properties Analysis
The physical properties of 1,4-dihydropyridines depend significantly on their molecular structure. For instance, the crystal and molecular structures of similar compounds provide insights into their conformation, stability, and hydrogen bonding, which are essential for predicting solubility, melting points, and other physical properties (Maru & Shah, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 1,4-dihydropyridines can be inferred from their synthesis and reactions. The cyclotetramerisation of dimethyl acetylenedicarboxylate, for instance, indicates the propensity of these compounds to form complex structures under certain conditions, suggesting a versatile chemistry that would apply to the target compound as well (Konietzny et al., 1975).
科学的研究の応用
Reaction Mechanisms and Structural Analysis
- The reaction of acetylenecarboxylic acid with amines has shown that methoxycarbonylmethylene is a common structural element in products, where the carbonyl is hydrogen-bonded with an amino group to form an enamine form. This study reaffirms the enamine structure facilitated by intramolecular hydrogen bonding common to the reaction products (Iwanami, 1971).
- The structure of nimodipine, a calcium channel antagonist, was analyzed to reveal its molecular conformation and interactions, providing insights into the structure/activity relationships of 1,4-dihydropyridines (Wang, Herbette, & Rhodes, 1989).
Synthesis and Reactivity
- The synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of chain-breaking antioxidants, were reported, showcasing the potential of these compounds in producing antioxidants with significant efficacy (Wijtmans et al., 2004).
- The preparation and reactivity of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylate derivatives were explored, highlighting the synthesis of novel nitrogen-bridged heterocycles and their thermal behavior (Kakehi et al., 1994).
Molecular Diversity and Catalysis
- Investigations into the molecular diversity of three-component reactions involving dimethylamino- or methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates revealed significant molecular diversity, opening pathways for the synthesis of complex molecules (Sun et al., 2013).
- The highly selective formation of unsaturated esters or cascade reactions to α,ω-diesters by the methoxycarbonylation of alkynes catalyzed by palladium complexes demonstrated the catalyst's efficacy in producing linear products and diesters through a methoxycarbonylation–isomerisation–methoxycarbonylation sequence (Núñez Magro et al., 2010).
特性
IUPAC Name |
dimethyl 1-(2-methoxyethyl)-4-(4-phenylphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-14-13-25-15-20(23(26)29-2)22(21(16-25)24(27)30-3)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,15-16,22H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKXUYQIKKQTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-ethylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4631162.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)


![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)

![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4631224.png)
![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)
![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)

![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)